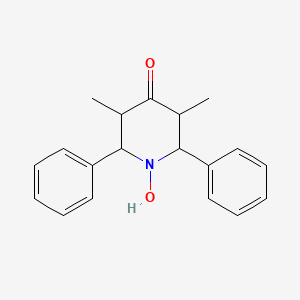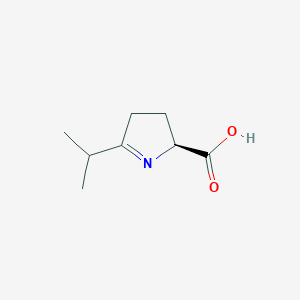
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is a chiral compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound has a unique structure due to the presence of a carboxylic acid group and an isopropyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrroles, dihydropyrrole derivatives, and oxidized pyrrole compounds.
科学的研究の応用
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. Its chiral nature allows it to selectively bind to certain targets, enhancing its efficacy and specificity.
類似化合物との比較
Similar Compounds
2H-Pyrrole-2-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.
3,4-Dihydro-2H-pyrrole: Lacks the carboxylic acid group, affecting its reactivity.
N-Substituted pyrroles: Differ in the substituents attached to the nitrogen atom.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is unique due to its specific combination of functional groups and chiral nature
特性
CAS番号 |
766484-93-9 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(2S)-5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
BIBGVGIOFORFKW-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C1=N[C@@H](CC1)C(=O)O |
正規SMILES |
CC(C)C1=NC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
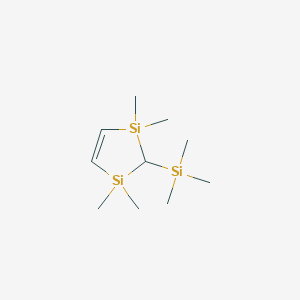

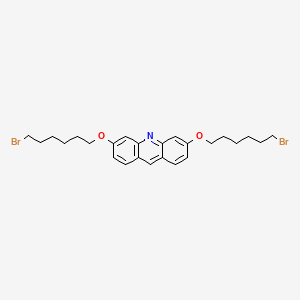
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
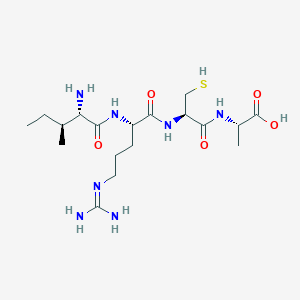
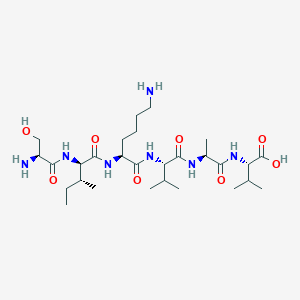
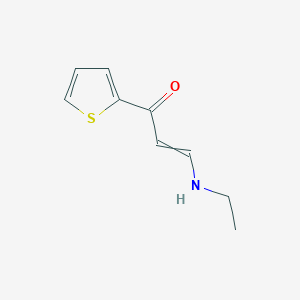
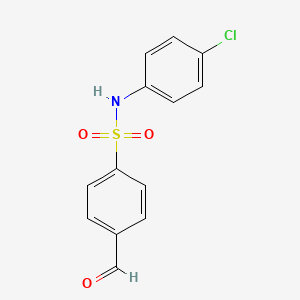
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
